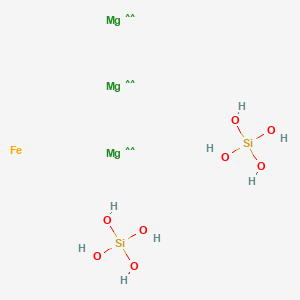
Magnesium iron silicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It is a type of nesosilicate or orthosilicate and is a primary component of the Earth’s upper mantle . Olivine is typically found in mafic and ultramafic igneous rocks and is known for its olive-green color, which can vary depending on the ratio of magnesium to iron . This mineral is also used as a gemstone called peridot and has various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Magnesium iron silicate can be synthesized through various methods, including the acid-leaching method. This method involves extracting high-purity magnesium hydroxide and amorphous silica from natural silicate minerals such as serpentine, peridotite, zeolite, and montmorillonite . These intermediate products are then reacted to form magnesium silicate hydrate under controlled temperatures of 50°C to 80°C .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting magnesium oxide or magnesium hydroxide with amorphous silica in the presence of water . The raw materials for this process are typically derived from carbonate rocks like magnesite and dolomite or from magnesium ions in salt lakes and seawater .
化学反応の分析
Types of Reactions: Magnesium iron silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with hydrochloric acid to form magnesium chloride and silicon dioxide .
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid and other strong acids. The reactions typically occur under atmospheric pressure and temperatures ranging from 50°C to 90°C .
Major Products: The major products formed from these reactions include magnesium chloride, silicon dioxide, and other metal oxides depending on the specific reaction conditions .
科学的研究の応用
Magnesium iron silicate has a wide range of scientific research applications:
Chemistry: It is used as a refractory material due to its high melting point and resistance to chemical reagents.
Biology and Medicine: Magnesium silicate bioceramics are explored for bone regeneration applications.
Industry: It is used in metalworking processes, as a component in cementitious materials, and in the production of silicate coatings for corrosion resistance
作用機序
The mechanism of action of magnesium iron silicate varies depending on its application. In biological systems, magnesium silicate acts by replacing missing factors, such as in antacid formulations where it neutralizes hydrochloric acid . In industrial applications, it acts as a refractory material, providing resistance to high temperatures and chemical reactions .
類似化合物との比較
Magnesium iron silicate can be compared with other similar compounds such as:
Forsterite (Mg₂SiO₄): The magnesium-rich end-member of the olivine series, known for its high melting point and use in refractory applications.
Fayalite (Fe₂SiO₄): The iron-rich end-member of the olivine series, with a lower melting point compared to forsterite.
Cummingtonite (Mg,Fe)₂(Mg,Fe)₅Si₈O₂₂(OH)₂: A this compound hydroxide that is compositionally similar but has different crystal structures and properties.
This compound is unique due to its specific ratio of magnesium to iron, which influences its physical and chemical properties, making it suitable for a wide range of applications from industrial to biomedical fields .
特性
CAS番号 |
19086-72-7 |
|---|---|
分子式 |
Fe2Mg8O20Si5 |
分子量 |
766.55 g/mol |
IUPAC名 |
octamagnesium;iron(2+);pentasilicate |
InChI |
InChI=1S/2Fe.8Mg.5O4Si/c;;;;;;;;;;5*1-5(2,3)4/q10*+2;5*-4 |
InChIキー |
FOKWMWSOTUZOPN-UHFFFAOYSA-N |
SMILES |
O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg].[Fe] |
正規SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+2].[Fe+2] |
| 19086-72-7 | |
物理的記述 |
Olive-green to reddish solid; [Wikipedia] |
同義語 |
(Mg,Fe)SiO3 magnesium iron silicate olivine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


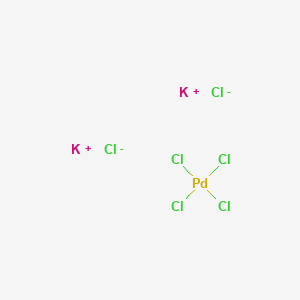
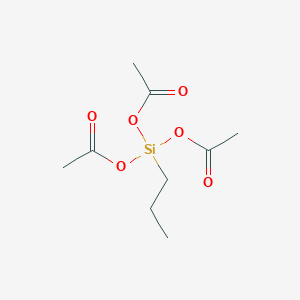

![4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B99370.png)
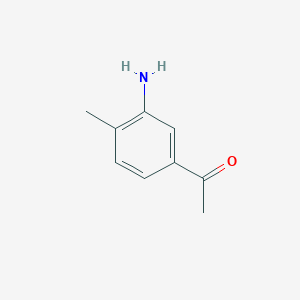
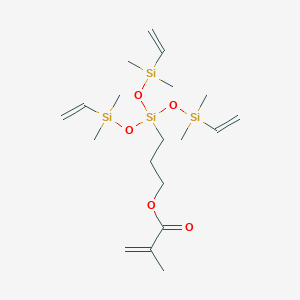

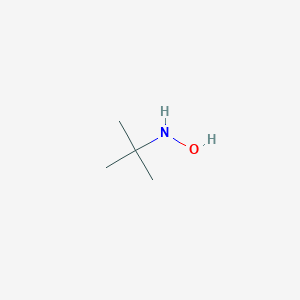
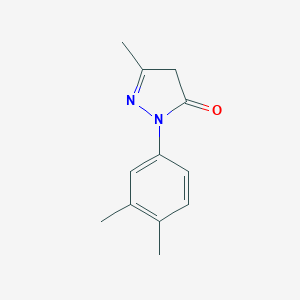
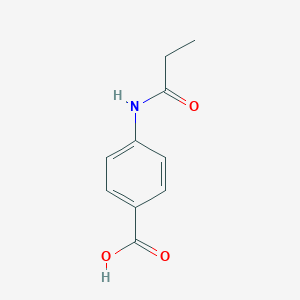
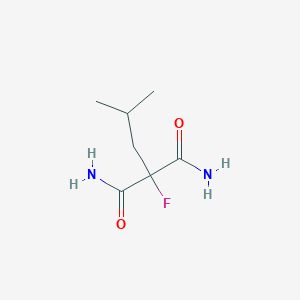

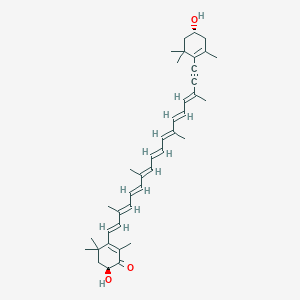
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
